4-nitro-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-nitro-N-(4-sulfamoylphenyl)benzamide is a molecule that contains sulfonyl and amide coupling structure . It is a derivative of sulfonamide, a class of compounds that are widely used in the pharmaceutical industry . Sulfonamides are known for their diverse biological properties such as anticancer, anti-inflammatory, antiviral agents, and enzyme inhibitors .
Synthesis Analysis
The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzamide involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives . The reaction is facilitated by the use of peptide coupling reagent EDCI and HOBt . The progress of the reaction is monitored by thin layer chromatography .Molecular Structure Analysis
The molecular formula of 4-nitro-N-(4-sulfamoylphenyl)benzamide is C13H11N3O5S . Its average mass is 321.309 Da and its monoisotopic mass is 321.041931 Da . The structures of the synthesized compounds were confirmed by FT-IR, 1H NMR and 13C -NMR spectroscopic analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzamide were monitored using thin layer chromatography . The reactions were carried out at temperatures ranging from 0°C to room temperature .Scientific Research Applications
Glaucoma Treatment
The compound is a candidate for glaucoma treatment . Glaucoma is a condition that causes damage to your eye’s optic nerve and gets worse over time. It’s often linked to a buildup of pressure inside your eye .
Anticancer and Antimicrobial Agents
New aryl thiazolone–benzenesulfonamides, which include 4-nitro-N-(4-sulfamoylphenyl)benzamide, have been synthesized and studied for their carbonic anhydrase IX inhibitory effect . This inhibition can be a useful target for discovering novel antiproliferative agents .
Anti-Proliferative Activity
The compound has been evaluated for its anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Some of the derivatives showed significant inhibitory effect against both cancer cell lines .
Apoptosis Induction
One of the derivatives of 4-nitro-N-(4-sulfamoylphenyl)benzamide was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent . Apoptosis is a form of programmed cell death that occurs in multicellular organisms .
Cellular Uptake Studies
Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds . This helps in understanding how the compound interacts with the cells .
Mechanism of Action
While the specific mechanism of action for 4-nitro-N-(4-sulfamoylphenyl)benzamide is not mentioned in the retrieved papers, sulfonamides, in general, are known for their diverse biological activities . They are widely used as anticancer, anti-inflammatory, antiviral agents, and are well known for their antibacterial and enzyme inhibitor properties .
properties
IUPAC Name |
4-nitro-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)12-7-3-10(4-8-12)15-13(17)9-1-5-11(6-2-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHGNPUJSLSEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(4-sulfamoylphenyl)benzamide |
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